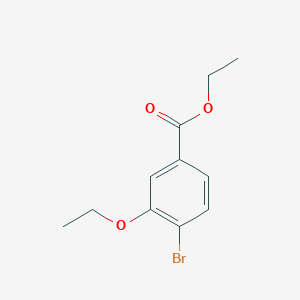

Ethyl 4-bromo-3-ethoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-bromo-3-ethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-3-14-10-7-8(5-6-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFADZQJXSFEJMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physical and chemical properties of Ethyl 4-bromo-3-ethoxybenzoate?

An In-depth Technical Guide to Ethyl 4-bromo-3-ethoxybenzoate

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This compound (CAS No. 220380-11-0) is a substituted aromatic ester that serves as a highly versatile intermediate in synthetic organic chemistry. Its unique trifunctional structure—comprising an aryl bromide, an ethoxy ether, and an ethyl ester—provides three distinct points for chemical modification. This guide offers a comprehensive overview of its physical and chemical properties, spectroscopic profile, synthesis, and reactivity. Particular emphasis is placed on its application as a building block in the synthesis of complex molecules, making it a compound of significant interest for professionals in pharmaceutical research and materials science. This document is intended to serve as a practical resource, combining established chemical principles with actionable experimental insights.

Chemical Identity and Physicochemical Properties

This compound is a key scaffold in medicinal chemistry, enabling the introduction of a substituted benzoic acid moiety into larger molecules. The bromine atom is strategically positioned for a wide range of cross-coupling reactions, while the ester provides a handle for hydrolysis, amidation, or reduction.

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 220380-11-0 | [1] |

| Molecular Formula | C₁₁H₁₃BrO₃ | [1] |

| Molecular Weight | 273.12 g/mol | [1] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Boiling Point | Data not available; expected to be >200 °C | - |

| Melting Point | Data not available | - |

| Density | Data not available | - |

| XLogP3 | 2.8 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 3 | [2]* |

Note: Some experimental data for this specific compound is not publicly available. Data marked with an asterisk () is for the closely related isomer, Ethyl 3-bromo-4-methoxybenzoate, and is provided for estimation purposes.[2] Researchers should determine key physical properties experimentally for their specific applications.

Spectroscopic Profile for Structural Elucidation

Accurate characterization is paramount for ensuring the purity and identity of synthetic intermediates. The following spectral characteristics are predicted for this compound based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their splitting patterns influenced by their positions relative to the three different substituents. Two separate ethyl groups (the ethoxy and the ethyl ester) will be evident, each displaying a characteristic quartet and triplet pattern.

-

¹³C NMR: The carbon NMR will show signals for the carbonyl carbon of the ester (~165 ppm), aromatic carbons (110-160 ppm), and the aliphatic carbons of the two ethyl groups. The carbon atom bonded to the bromine will be shifted upfield.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretch from the ester group, typically appearing around 1720 cm⁻¹. C-O stretches for the ester and ether linkages will be present in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretches will also be visible.

-

Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum will exhibit a characteristic molecular ion peak (M+•) with a distinctive isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). Key fragmentation pathways would include the loss of the ethoxy radical (•OCH₂CH₃) from the ester and subsequent loss of carbon monoxide (CO).[3]

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A robust and common method for synthesizing aryl ethers is the Williamson ether synthesis. A plausible and efficient route to this compound involves the ethylation of its phenolic precursor, Ethyl 4-bromo-3-hydroxybenzoate.

The causality behind this choice is twofold: the starting phenol is commercially available, and the Williamson synthesis is a high-yielding, well-understood reaction. The use of a moderate base like potassium carbonate is sufficient to deprotonate the phenol without hydrolyzing the ester, and a polar aprotic solvent like DMF or acetonitrile facilitates the SN2 reaction.

Caption: Proposed synthesis via Williamson etherification.

Core Reactivity and Mechanistic Insights

The utility of this compound stems from its predictable reactivity at the aryl bromide position, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid provides a powerful method for C-C bond formation, building complex biaryl structures common in pharmaceutical agents.

-

Heck Coupling: Reaction with an alkene allows for the formation of a new C-C bond at the vinyl position, extending carbon chains.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine, a crucial transformation in the synthesis of many drug candidates.

-

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using NaOH or KOH), which can then be used in amide couplings or other transformations.

-

Ester Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding (4-bromo-3-ethoxyphenyl)methanol.

Application in Drug Discovery: A Practical Workflow

The most valuable application of this intermediate is as a scaffold in discovery chemistry. The aryl bromide serves as a reliable anchor point for diversification using parallel synthesis techniques. Below is a representative workflow for a Suzuki coupling reaction, a cornerstone of modern medicinal chemistry.

Sources

The Versatile Building Block: A Technical Guide to Ethyl 4-bromo-3-(ethoxymethyl)benzoate for Advanced Pharmaceutical Synthesis

For Immediate Release

This technical guide provides an in-depth overview of Ethyl 4-bromo-3-(ethoxymethyl)benzoate, a key intermediate for researchers, scientists, and professionals in drug development. This document details its chemical identity, molecular structure, a robust synthesis protocol, and its strategic applications in the synthesis of complex bioactive molecules.

Chemical Identity and Molecular Structure

Ethyl 4-bromo-3-(ethoxymethyl)benzoate is a substituted aromatic ester that serves as a versatile building block in organic synthesis. Its structure incorporates several key features that make it a valuable precursor for a variety of chemical transformations.

Table 1: Chemical Identifiers for Ethyl 4-bromo-3-(ethoxymethyl)benzoate

| Identifier | Value |

| CAS Number | 948349-66-4 |

| Molecular Formula | C₁₂H₁₅BrO₃ |

| Molecular Weight | 287.15 g/mol |

| IUPAC Name | ethyl 4-bromo-3-(ethoxymethyl)benzoate |

| Canonical SMILES | CCOCC1=C(C=CC(=C1)C(=O)OCC)Br |

| InChI Key | GGIIWTIYJXDCQU-UHFFFAOYSA-N |

The molecular structure features a benzene ring substituted with a bromo group, an ethoxymethyl ether, and an ethyl ester. The bromine atom provides a reactive handle for cross-coupling reactions, while the ester and ether functionalities can be modified or may contribute to the overall physicochemical properties of the final target molecule.

Molecular Structure Diagram:

Caption: Molecular structure of Ethyl 4-bromo-3-(ethoxymethyl)benzoate.

Synthesis Protocol

A reliable and scalable synthesis of Ethyl 4-bromo-3-(ethoxymethyl)benzoate is crucial for its application in drug discovery and development. The following protocol is a well-established method for its preparation.[1]

Experimental Protocol: Synthesis of Ethyl 4-bromo-3-(ethoxymethyl)benzoate

This procedure involves the ethoxymethylation of ethyl 4-bromo-3-(bromomethyl)benzoate using sodium ethoxide.

Materials:

-

Ethyl 4-bromo-3-(bromomethyl)benzoate

-

Ethanol

-

N,N-Dimethylformamide (DMF)

-

Sodium ethoxide (21% solution in ethanol)

-

Ethyl acetate

-

Water

-

Brine

-

Sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve Ethyl 4-bromo-3-(bromomethyl)benzoate in a mixture of ethanol and DMF.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a 21% solution of sodium ethoxide in ethanol to the cooled reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure.

-

To the resulting residue, add ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to yield Ethyl 4-bromo-3-(ethoxymethyl)benzoate as a slightly yellow oil.[1]

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of Ethyl 4-bromo-3-(ethoxymethyl)benzoate.

Spectroscopic Characterization

While comprehensive, publicly available spectroscopic data (NMR, IR, MS) for Ethyl 4-bromo-3-(ethoxymethyl)benzoate is limited, analytical data is typically available from commercial suppliers upon request.[2][3] Researchers should obtain and verify the spectroscopic data for each batch to ensure purity and structural integrity before use in sensitive synthetic applications. For reference, the NIST WebBook provides spectral data for the related compound, ethyl 4-bromobenzoate.[4][5]

Applications in Drug Development

Ethyl 4-bromo-3-(ethoxymethyl)benzoate is a valuable intermediate in the synthesis of various pharmaceutical compounds.[6] Its utility stems from the presence of multiple reactive sites that can be selectively manipulated to build complex molecular architectures.

The bromine atom is particularly useful for introducing diversity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds.

This compound serves as a key raw material for the synthesis of small-molecule drugs with potential biological activities, including anti-tumor and anti-bacterial agents.[7] It is instrumental in constructing key structural fragments of these drug molecules.[7]

Safety Information

As with any chemical reagent, proper handling and safety precautions are essential when working with Ethyl 4-bromo-3-(ethoxymethyl)benzoate.

Table 2: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 4-bromo-3-(ethoxymethyl)benzoate is a strategically important building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its well-defined structure and multiple reactive sites offer medicinal chemists significant flexibility in designing and synthesizing novel therapeutic agents. The synthesis protocol outlined in this guide provides a reliable method for its preparation, enabling its broader application in research and development.

References

-

JECI. (n.d.). 4-bromo-3-ethoxymethyl-benzoic Acid Ethyl Ester CAS:948349-66-4. Retrieved from [Link]

-

Suzhou Ryan Pharmachem Technology Co.,Ltd. (n.d.). ethyl 4-bromo-3-(ethoxymethyl)benzoate 948349-66-4 CAS NO.948349-66-4. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Catalytic oxidative esterification of alcohols using aqueous H2O2 and HBr. Retrieved from [Link]

-

PharmaCompass. (n.d.). 4-bromo-3-ethoxymethyl-benzoic acid ethyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-bromo-, ethyl ester - IR Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-bromo-, ethyl ester - Mass spectrum (electron ionization). Retrieved from [Link]

-

International Journal of Advanced Research in Science and Engineering. (2017). AN EFFICIENT FeSO4 MEDIATED SYNTHESIS OF METHYL-4-(ETHOXYMETHYL)-BENZOATE AND BASIC CONFORMATIONAL ANALYSIS OF THE SAME USING. Retrieved from [Link]

Sources

- 1. 4-bromo-3-ethoxymethyl-benzoic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 2. 948349-66-4|Ethyl 4-bromo-3-(ethoxymethyl)benzoate|BLD Pharm [bldpharm.com]

- 3. 948349-66-4 | Ethyl 4-bromo-3-(ethoxymethyl)benzoate | Aryls | Ambeed.com [ambeed.com]

- 4. Benzoic acid, 4-bromo-, ethyl ester [webbook.nist.gov]

- 5. Benzoic acid, 4-bromo-, ethyl ester [webbook.nist.gov]

- 6. ethyl 4-bromo-3-(ethoxymethyl)benzoate 948349-66-4, CasNo.948349-66-4 Suzhou Ryan Pharmachem Technology Co.,Ltd China (Mainland) [ryan.lookchem.com]

- 7. jecibiochem.com [jecibiochem.com]

A Spectroscopic Guide to Ethyl 4-bromo-3-ethoxybenzoate: Structure Elucidation for Drug Discovery

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 4-bromo-3-ethoxybenzoate, a compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and grounding the analysis in established principles, this guide serves as a practical resource for the structural elucidation of this and similar substituted aromatic esters.

Introduction: The Significance of Spectroscopic Analysis

In the landscape of modern chemical research, the unambiguous determination of a molecule's structure is a critical prerequisite for understanding its function and potential applications. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of a compound's atomic and molecular properties. This compound, with its polysubstituted aromatic ring, presents a valuable case study for the application of these analytical methods. The interplay of the bromo, ethoxy, and ethyl ester substituents creates a unique electronic and steric environment, which is reflected in its spectroscopic signatures. A thorough understanding of these signatures is paramount for quality control in synthesis, for predicting reactivity, and for designing novel molecular entities with desired biological or material properties.

Molecular Structure and Predicted Spectroscopic Data

The structure of this compound is presented below. The following sections will detail the predicted spectroscopic data based on the analysis of closely related compounds and established spectroscopic principles.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each unique proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the protons of the two ethoxy groups. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the ester group, and the electron-donating effect of the ethoxy group.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 | d | 1H | Ar-H |

| ~7.5 | dd | 1H | Ar-H |

| ~7.2 | d | 1H | Ar-H |

| ~4.3 | q | 2H | -COOCH₂CH₃ |

| ~4.1 | q | 2H | -OCH₂CH₃ |

| ~1.4 | t | 3H | -COOCH₂CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Predicted data based on analogous compounds.

The aromatic region is expected to display three distinct signals corresponding to the three protons on the benzene ring. The proton ortho to the ester group will be the most deshielded, appearing at the lowest field. The coupling patterns (doublet and doublet of doublets) will be indicative of their positions relative to each other. The two ethyl groups will each show a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl group signature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization and the electronic environment of the carbon atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O |

| ~155 | Ar-C-O |

| ~135 | Ar-C |

| ~132 | Ar-C |

| ~125 | Ar-C-Br |

| ~115 | Ar-C |

| ~114 | Ar-C |

| ~65 | -OCH₂CH₃ |

| ~61 | -COOCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

| ~14 | -COOCH₂CH₃ |

Predicted data based on analogous compounds.

The carbonyl carbon of the ester will appear at the lowest field, typically around 165 ppm. The aromatic carbons will have distinct chemical shifts based on their substituents. The carbon attached to the bromine will be shifted to a lower field than a typical aromatic carbon due to the halogen's electronegativity. The carbons of the two ethyl groups will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester and ether) |

| ~1100 | Strong | C-O stretch (ether) |

| ~800-600 | Strong | C-Br stretch |

Predicted data based on analogous compounds and functional group correlations.

The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) stretch of the ester group at approximately 1720 cm⁻¹. The C-H stretching vibrations of the aliphatic ethyl groups will be observed in the 3000-2850 cm⁻¹ region. The characteristic aromatic C=C stretching vibrations will appear as a pair of bands around 1600 and 1480 cm⁻¹. The strong absorptions in the fingerprint region, particularly the C-O and C-Br stretches, provide further confirmation of the compound's structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 274/276 | [M]⁺ (Molecular ion) |

| 229/231 | [M - OCH₂CH₃]⁺ |

| 201/203 | [M - COOCH₂CH₃]⁺ |

| 183/185 | [M - OCH₂CH₃ - C₂H₄]⁺ |

| 155/157 | [M - COOCH₂CH₃ - C₂H₄]⁺ |

Predicted data based on common fragmentation pathways for aromatic esters and ethers.

The fragmentation pattern will be dominated by the loss of the ethoxy group from the ester ([M - OCH₂CH₃]⁺) and the loss of the entire ethyl ester group ([M - COOCH₂CH₃]⁺). Further fragmentation can occur through the loss of ethylene from the ethoxy substituents.

Fragmentation Pathway of this compound

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized, best-practice protocols for the analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Process the data with appropriate apodization and Fourier transformation.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate all signals and determine the multiplicities.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Process the data and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

-

Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

The standard electron energy for EI is 70 eV.

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

-

Conclusion

The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and Mass Spectrometry, provides a detailed and unambiguous structural elucidation. The predicted data and fragmentation patterns presented in this guide serve as a valuable reference for researchers working with this compound and its analogs. By understanding the principles behind these spectroscopic techniques and their application to specific molecular features, scientists can confidently characterize novel compounds, ensuring the integrity and progression of their research in drug discovery and development.

References

-

Note: As direct experimental data for this compound was not available, the predicted data is based on the analysis of similar compounds found in various chemical databases and spectroscopic libraries.

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

An In-depth Technical Guide to the Synthesis of Ethyl 4-bromo-3-ethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-bromo-3-ethoxybenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its molecular structure, featuring a substituted benzene ring with bromo, ethoxy, and ethyl ester functionalities, offers versatile reaction sites for further chemical modifications. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, designed for researchers and professionals in organic synthesis and drug development. The guide delves into two core strategies: the Fischer Esterification of 4-bromo-3-ethoxybenzoic acid and the Williamson Ether Synthesis from an ethyl 4-bromo-3-hydroxybenzoate precursor. Each pathway is detailed with mechanistic insights, step-by-step experimental protocols, and critical process parameters, grounded in established chemical principles and supported by scientific literature.

Introduction

The strategic importance of this compound lies in its utility as a building block in the construction of more complex molecules. The presence of the bromine atom allows for the introduction of various functionalities through cross-coupling reactions, while the ester and ether groups can be modified or may contribute to the final properties of the target compound. A thorough understanding of its synthesis is therefore crucial for chemists aiming to utilize this intermediate in their research and development endeavors. This guide aims to provide that understanding, presenting scientifically sound and validated methodologies for its preparation.

Pathway 1: Fischer Esterification of 4-bromo-3-ethoxybenzoic acid

This pathway involves the initial synthesis of the carboxylic acid precursor, 4-bromo-3-ethoxybenzoic acid, followed by its esterification with ethanol. This route is advantageous when the starting materials for the substituted benzoic acid are readily available and cost-effective.

Mechanism: The Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product are necessary, such as using an excess of the alcohol or removing water as it is formed.[1]

The mechanism proceeds through several key steps:

-

Protonation of the carbonyl oxygen: The carboxylic acid is activated by protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), making the carbonyl carbon more electrophilic.

-

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of water: The lone pair on the remaining hydroxyl group assists in the departure of a water molecule, reforming the carbonyl group.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Synthesis of the Precursor: 4-bromo-3-ethoxybenzoic acid

A plausible route to 4-bromo-3-ethoxybenzoic acid begins with the bromination of 3-hydroxybenzoic acid, followed by etherification of the hydroxyl group.

The hydroxyl group is an activating, ortho-para directing group, facilitating the electrophilic aromatic substitution of bromine at the positions ortho and para to it.

Experimental Protocol: Synthesis of 4-Bromo-3-hydroxybenzoic acid

-

Materials: 3-Hydroxybenzoic acid, Bromine, Glacial Acetic Acid.

-

Procedure:

-

Dissolve 3-hydroxybenzoic acid in glacial acetic acid with heating and stirring.

-

To the boiling solution, add a solution of bromine in glacial acetic acid dropwise. The rapid addition to a boiling solution helps to prevent bumping.[3]

-

Reflux the reaction mixture for several hours (e.g., 6 hours), continuing to stir.[3]

-

After reflux, allow the solution to cool to room temperature.

-

Pour the cooled reaction mixture into a large volume of cold water to precipitate the product.

-

Collect the white precipitate by suction filtration.

-

Recrystallize the crude product from a suitable solvent, such as glacial acetic acid, to yield purified 4-bromo-3-hydroxybenzoic acid.[3]

-

The Williamson ether synthesis is employed here, where the phenoxide ion of 4-bromo-3-hydroxybenzoic acid reacts with an ethylating agent.

Experimental Protocol: Synthesis of 4-bromo-3-ethoxybenzoic acid

-

Materials: 4-Bromo-3-hydroxybenzoic acid, Diethyl sulfate (or Ethyl iodide), Potassium carbonate, a suitable solvent like DMF or acetone.

-

Procedure:

-

To a solution of 4-bromo-3-hydroxybenzoic acid in the chosen solvent, add potassium carbonate.

-

Add the ethylating agent (e.g., diethyl sulfate) to the mixture.

-

Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and filter to remove inorganic salts.

-

Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with water, and dry to obtain 4-bromo-3-ethoxybenzoic acid.

-

Step 2: Fischer Esterification of 4-bromo-3-ethoxybenzoic acid

Experimental Protocol: Synthesis of this compound

-

Materials: 4-bromo-3-ethoxybenzoic acid, Absolute ethanol, Concentrated sulfuric acid.

-

Procedure:

-

Suspend 4-bromo-3-ethoxybenzoic acid in an excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux and maintain for several hours (e.g., 32 hours), monitoring the reaction by TLC.[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by distillation under high vacuum.[4]

-

Quantitative Data Summary for Pathway 1

| Step | Starting Material | Key Reagents/Catalyst | Solvent | Reaction Conditions | Product | Yield (%) |

| 1a | 3-Hydroxybenzoic acid | Bromine | Glacial Acetic Acid | Reflux, 6 hours | 4-Bromo-3-hydroxybenzoic acid | ~70%[3] |

| 1b | 4-Bromo-3-hydroxybenzoic acid | Diethyl sulfate, K₂CO₃ | DMF | Reflux | 4-bromo-3-ethoxybenzoic acid | High |

| 2 | 4-bromo-3-ethoxybenzoic acid | Ethanol, H₂SO₄ | Ethanol (excess) | Reflux, 32 hours | This compound | High |

Workflow Diagram for Pathway 1

Caption: Pathway 1: Fischer Esterification Route.

Pathway 2: Williamson Ether Synthesis from Ethyl 4-bromo-3-hydroxybenzoate

This alternative pathway involves the initial synthesis of the ester, Ethyl 4-bromo-3-hydroxybenzoate, followed by the etherification of the phenolic hydroxyl group. This approach can be advantageous if the starting hydroxybenzoate is more readily accessible or if the reaction conditions for etherification are milder than those for esterification of the substituted acid.

Mechanism: The Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for forming ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide or other substrate with a good leaving group.

The mechanism involves two main steps:

-

Deprotonation: A strong base is used to deprotonate the hydroxyl group of the phenol, forming a more nucleophilic phenoxide ion.

-

Nucleophilic substitution: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the ethylating agent (e.g., ethyl iodide) and displacing the leaving group (iodide) to form the ether.

Synthesis of the Precursor: Ethyl 4-bromo-3-hydroxybenzoate

This precursor can be synthesized from p-hydroxybenzoic acid through bromination followed by esterification.

Similar to the bromination of 3-hydroxybenzoic acid, this reaction proceeds via electrophilic aromatic substitution.

Experimental Protocol: Synthesis of 3-Bromo-4-hydroxybenzoic acid

-

Materials: p-Hydroxybenzoic acid, Bromine, Glacial Acetic Acid.

-

Procedure:

-

Dissolve p-hydroxybenzoic acid (e.g., 50 g, 0.37 mol) in glacial acetic acid (370 ml) by heating with stirring.[3]

-

To the boiling solution, rapidly add a solution of bromine (59 g, 0.37 mol) in glacial acetic acid (60 ml).[3]

-

Reflux the mixture for 6 hours with continuous stirring.[3]

-

After cooling to room temperature, pour the reaction mixture into cold water (2 liters) to precipitate the product.[3]

-

Collect the white precipitate by suction filtration and recrystallize from glacial acetic acid to obtain purified 3-bromo-4-hydroxybenzoic acid (yield ~70.3%).[3]

-

This step is a standard Fischer esterification.

Experimental Protocol: Synthesis of Ethyl 4-bromo-3-hydroxybenzoate

-

Materials: 3-Bromo-4-hydroxybenzoic acid, Absolute ethanol, Concentrated sulfuric acid.

-

Procedure:

-

In a round-bottom flask, suspend 3-bromo-4-hydroxybenzoic acid in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete as monitored by TLC.

-

Cool the mixture and remove the excess ethanol under reduced pressure.

-

Work up the reaction mixture by dissolving the residue in an organic solvent, washing with a sodium bicarbonate solution and brine, drying the organic layer, and concentrating it to yield the crude ester.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Williamson Ether Synthesis of Ethyl 4-bromo-3-hydroxybenzoate

Experimental Protocol: Synthesis of this compound

-

Materials: Ethyl 4-bromo-3-hydroxybenzoate, Ethyl iodide (or diethyl sulfate), Potassium carbonate, Dimethylformamide (DMF).

-

Procedure:

-

Dissolve Ethyl 4-bromo-3-hydroxybenzoate in DMF in a reaction flask.

-

Add potassium carbonate to the solution.

-

Add ethyl iodide to the reaction mixture.

-

Heat the mixture with stirring (e.g., at 65 ± 5 °C) for a specified duration (e.g., 10 hours), monitoring the reaction by TLC.[5]

-

After completion, pour the reaction mixture into cold water.[5]

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

-

Quantitative Data Summary for Pathway 2

| Step | Starting Material | Key Reagents/Catalyst | Solvent | Reaction Conditions | Product | Yield (%) |

| 1a | p-Hydroxybenzoic acid | Bromine | Glacial Acetic Acid | Reflux, 6 hours | 3-Bromo-4-hydroxybenzoic acid | ~70%[3] |

| 1b | 3-Bromo-4-hydroxybenzoic acid | Ethanol, H₂SO₄ | Ethanol (excess) | Reflux | Ethyl 4-bromo-3-hydroxybenzoate | High |

| 2 | Ethyl 4-bromo-3-hydroxybenzoate | Ethyl iodide, K₂CO₃ | DMF | 65 °C, 10 hours | This compound | Good |

Workflow Diagram for Pathway 2

Caption: Pathway 2: Williamson Ether Synthesis Route.

Conclusion

This technical guide has detailed two robust and scientifically grounded synthetic pathways for this compound. The choice between the Fischer Esterification and the Williamson Ether Synthesis routes will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific equipment and expertise available in the laboratory. Both pathways utilize fundamental and well-established organic reactions, providing reliable methods for accessing this valuable chemical intermediate. The provided experimental protocols, mechanistic insights, and workflow diagrams offer a comprehensive resource for researchers and professionals in the field of organic and medicinal chemistry.

References

-

Synthesis of 3-bromo-4-hydroxybenzoic acid - PrepChem.com. (n.d.). Retrieved January 19, 2026, from [Link]

- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents. (n.d.).

-

Synthesis of ethyl 2-(4-bromo-phenoxy)-benzoate - PrepChem.com. (n.d.). Retrieved January 19, 2026, from [Link]

-

Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

- US5260475A - Esterification of hydroxybenzoic acids - Google Patents. (n.d.).

- CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents. (n.d.).

- DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters - Google Patents. (n.d.).

-

Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

13 Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones - Jordan Journal of Chemistry (JJC). (n.d.). Retrieved January 19, 2026, from [Link]

- Esterification of hydroxybenzoic acids - US5260475A - Google Patents. (n.d.).

-

Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis** - Wiley Online Library. (n.d.). Retrieved January 19, 2026, from [Link]

-

AN EFFICIENT FeSO4 MEDIATED SYNTHESIS OF METHYL-4-(ETHOXYMETHYL)-BENZOATE AND BASIC CONFORMATIONAL ANALYSIS OF THE SAME USING - International Journal of Pharmaceutical Sciences and Research. (n.d.). Retrieved January 19, 2026, from [Link]

-

PCHHAX Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure - Der Pharma Chemica. (n.d.). Retrieved January 19, 2026, from [Link]

-

esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates - Organic Syntheses Procedure. (n.d.). Retrieved January 19, 2026, from [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

-

3-Ethoxybenzoic acid | C9H10O3 | CID 12126 - PubChem - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p - Indo American Journal of Pharmaceutical Research. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Ethyl 4-bromo-3-ethoxybenzoate: Core Starting Materials and Synthetic Strategies

Abstract

This in-depth technical guide provides a comprehensive overview of the key starting materials and synthetic routes for the preparation of Ethyl 4-bromo-3-ethoxybenzoate, a valuable intermediate in pharmaceutical and materials science research. This document, intended for researchers, scientists, and drug development professionals, offers a detailed examination of scientifically sound synthetic pathways, emphasizing the rationale behind experimental choices and providing detailed protocols. We will explore two primary, field-proven strategies starting from readily available precursors: 3-Ethoxybenzoic acid and Vanillic acid . The guide includes step-by-step methodologies, comparative data, and visual diagrams to facilitate a deeper understanding of the synthetic process.

Introduction: The Significance of this compound

This compound is a substituted aromatic carboxylic acid ester. Its molecular structure, featuring a bromine atom and an ethoxy group on the benzene ring, makes it a versatile building block in organic synthesis. The presence of these functional groups allows for a variety of subsequent chemical modifications, such as cross-coupling reactions at the bromo position and transformations of the ester group. This versatility is particularly valuable in the development of novel bioactive molecules and functional materials. For instance, related structures like 3-bromo-4-ethoxybenzoic acid are recognized as important intermediates in the synthesis of anti-inflammatory and analgesic agents.[1]

This guide will focus on the practical synthesis of this compound, providing a robust framework for its efficient laboratory-scale preparation.

Primary Synthetic Pathways and Key Starting Materials

The selection of a synthetic route is often dictated by the availability and cost of the starting materials, as well as the desired purity and yield of the final product. We will explore two logical and well-documented pathways.

Pathway 1: Synthesis from 3-Ethoxybenzoic Acid

This is arguably the most direct approach, commencing with the commercially available 3-ethoxybenzoic acid.[2] The synthesis involves two key transformations: Fischer esterification to form the ethyl ester, followed by electrophilic aromatic substitution (bromination) to introduce the bromine atom at the 4-position.

Caption: Synthetic route from 3-Ethoxybenzoic acid.

Part A: Fischer Esterification of 3-Ethoxybenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-ethoxybenzoic acid in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Ethyl 3-ethoxybenzoate. Further purification can be achieved by vacuum distillation or column chromatography.

Part B: Bromination of Ethyl 3-ethoxybenzoate

-

Reaction Setup: Dissolve the Ethyl 3-ethoxybenzoate from the previous step in a suitable solvent such as carbon tetrachloride or acetic acid in a flask protected from light.

-

Brominating Agent: Slowly add N-bromosuccinimide (NBS) or a solution of bromine in the chosen solvent to the reaction mixture at a controlled temperature, often at or below room temperature.

-

Reaction Monitoring: Stir the mixture for the required duration, monitoring the disappearance of the starting material by TLC.

-

Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

-

Fischer Esterification: This is a classic and cost-effective method for converting carboxylic acids to esters. The use of excess ethanol drives the equilibrium towards the product side, maximizing the yield. Sulfuric acid acts as a powerful catalyst by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

-

Bromination: The ethoxy group is an ortho-, para-directing activator, while the ester group is a meta-directing deactivator. In this case, the directing effects of the ethoxy group are dominant, leading to bromination at the positions ortho and para to it. Steric hindrance at the 2-position favors bromination at the 4-position (para to the ethoxy group).

Pathway 2: Synthesis from Vanillic Acid

An alternative route begins with vanillic acid (4-hydroxy-3-methoxybenzoic acid), a readily available natural product.[3][4][5] This pathway is more involved, requiring an initial esterification, followed by an etherification to convert the methoxy group to an ethoxy group, and finally, bromination.

Caption: Synthetic route from Vanillic acid.

Part A: Esterification of Vanillic Acid

-

Procedure: Following a similar Fischer esterification protocol as described in Pathway 1, react vanillic acid with excess ethanol and a catalytic amount of sulfuric acid under reflux to produce Ethyl vanillate.[3]

Part B: Etherification of Ethyl Vanillate

-

Reaction Setup: Dissolve Ethyl vanillate in a polar aprotic solvent like acetone or DMF.

-

Base and Alkylating Agent: Add a base, such as anhydrous potassium carbonate, followed by the ethylating agent, for example, ethyl bromide or diethyl sulfate.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete as monitored by TLC.

-

Work-up: Filter off the inorganic salts and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine.

-

Purification: Dry the organic layer and concentrate to obtain crude Ethyl 3-ethoxy-4-hydroxybenzoate, which can be purified by column chromatography.

Part C: Bromination of Ethyl 3-ethoxy-4-hydroxybenzoate

-

Procedure: The bromination of Ethyl 3-ethoxy-4-hydroxybenzoate can be achieved using a suitable brominating agent like NBS in a manner similar to that described in Pathway 1, Part B. The directing effects of the ethoxy and hydroxyl groups will guide the bromine to the desired position.

| Parameter | Pathway 1 (from 3-Ethoxybenzoic acid) | Pathway 2 (from Vanillic acid) |

| Number of Steps | 2 | 3 |

| Starting Material Cost | Generally higher | Typically lower and from a renewable source |

| Overall Yield | Potentially higher due to fewer steps | May be lower due to the multi-step nature |

| Process Complexity | Lower | Higher |

| Atom Economy | More efficient | Less efficient |

Alternative Starting Materials and Considerations

While the two pathways detailed above are the most common, other starting materials could be considered depending on availability and synthetic strategy.

-

Ethyl 4-bromo-3-(bromomethyl)benzoate: This compound can be a precursor to related structures. For example, reaction with sodium ethoxide can yield Ethyl 4-bromo-3-(ethoxymethyl)benzoate.[6][7] While not a direct route to the target molecule of this guide, it highlights the reactivity of brominated precursors.

-

4-Methylsalicylic acid: This can be a starting point for more complex syntheses involving alkylation and bromination steps to arrive at related benzoate structures.[8]

Conclusion

The synthesis of this compound is readily achievable through well-established organic chemistry principles. The choice of starting material is a critical decision that will influence the overall efficiency, cost, and environmental impact of the synthesis. For a direct and high-yielding approach, 3-Ethoxybenzoic acid is the preferred starting material. For a more cost-effective and sustainable, albeit longer, route, Vanillic acid presents a viable alternative. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully synthesize this valuable chemical intermediate for their research and development endeavors.

References

- Google Patents. (n.d.). US20040192955A1 - Process for the preparation of ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate.

-

Zenodo. (2025). Synthesis of Novel Vanillic Acid Ester Derivative. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-bromo-phenoxy)-benzoate. Retrieved from [Link]

-

PubChem. (n.d.). 3-bromo-4-ethoxybenzoic acid (C9H9BrO3). Retrieved from [Link]

-

AOBChem. (n.d.). 3-Bromo-2-ethoxybenzoic acid. Retrieved from [Link]

-

ResearchGate. (2019). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Synthesis of Novel Ethyl Vanillate Derivative. Retrieved from [Link]

-

ResearchGate. (2025). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS AND PROPERTIES OF VANILLIC ACID ESTERS | Download Table. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethoxybenzoic acid. Retrieved from [Link]

- Google. (n.d.). GROUP-1.

-

ResearchGate. (2025). Esters Derived from Vanillin and Vanillal and Aromatic and Functionalized Aliphatic Carboxylic Acids. Retrieved from [Link]

-

International Journal of Current Research and Academic Review. (n.d.). AN EFFICIENT FeSO4 MEDIATED SYNTHESIS OF METHYL-4-(ETHOXYMETHYL)-BENZOATE AND BASIC CONFORMATIONAL ANALYSIS OF THE SAME USING. Retrieved from [Link]

-

International Journal of Pharma and Bio Sciences. (n.d.). A Review on the Vanillin derivatives showing various Biological activities. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Ethoxybenzoic acid | C9H10O3 | CID 12126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. zenodo.org [zenodo.org]

- 4. researchgate.net [researchgate.net]

- 5. sphinxsai.com [sphinxsai.com]

- 6. 4-bromo-3-ethoxymethyl-benzoic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. US20040192955A1 - Process for the preparation of ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate - Google Patents [patents.google.com]

The Strategic Utility of Ethyl 4-bromo-3-ethoxybenzoate in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[SHANGHAI, CN – January 19, 2024] – As the landscape of drug discovery continually evolves, the demand for versatile and strategically functionalized building blocks has never been greater. Among these, Ethyl 4-bromo-3-ethoxybenzoate emerges as a highly valuable scaffold, offering a unique combination of reactive sites that can be orthogonally addressed to construct complex molecular architectures. This technical guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth analysis of the potential applications of this compound in medicinal chemistry, grounded in established synthetic methodologies and its role as a precursor to clinically relevant therapeutics.

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound is a polysubstituted aromatic compound featuring three key functional groups: an ethyl ester, an ethoxy ether, and a bromine atom. This specific arrangement of functionalities on the benzene ring provides a powerful platform for synthetic chemists to introduce molecular diversity and build drug-like molecules. The strategic positioning of the bromine atom ortho to the ethoxy group and para to the ethyl ester allows for selective chemical transformations, making it a sought-after intermediate in multi-step synthetic campaigns.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 220380-11-0 | Commercial Suppliers |

| Molecular Formula | C₁₁H₁₃BrO₃ | PubChem |

| Molecular Weight | 273.12 g/mol | PubChem |

| Appearance | Off-white to white crystalline solid | Commercial Suppliers |

| Solubility | Soluble in most organic solvents | General Chemical Knowledge |

The Synthetic Versatility of this compound

The true potential of this compound lies in its chemical reactivity, which allows for a wide range of synthetic manipulations. The two primary sites for modification are the bromine atom and the ethyl ester.

Transformations at the Bromine Center: A Gateway to Complexity

The aryl bromide functionality is a cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional control and efficiency.

The bromine atom on the aromatic ring is ideally suited for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in pharmaceutical synthesis. These reactions allow for the introduction of a wide array of substituents, significantly expanding the chemical space accessible from this starting material.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). This is a widely used method for constructing biaryl scaffolds, which are prevalent in many drug classes.

-

Heck Coupling: The Heck reaction facilitates the coupling of the aryl bromide with an alkene, providing a direct route to substituted styrenes and other vinylated aromatic compounds.

-

Sonogashira Coupling: This powerful reaction allows for the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, yielding substituted aryl alkynes which are versatile intermediates for further transformations.

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This is a crucial transformation for the synthesis of anilines and their derivatives, which are common motifs in bioactive molecules.

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

While less common for aryl bromides compared to activated aryl chlorides or fluorides, under specific conditions with strong nucleophiles and/or the use of a catalyst, the bromine atom can be displaced via a nucleophilic aromatic substitution mechanism.

Modifications of the Ethyl Ester

The ethyl ester group provides another handle for synthetic diversification.

-

Hydrolysis: The ester can be readily hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Transesterification: The ethyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst.

Caption: Key transformations of the ethyl ester functionality.

Application in the Synthesis of Marketed Drugs: The Case of Repaglinide

A compelling example of the utility of a closely related isomer, ethyl 4-(bromomethyl)-2-ethoxybenzoate, is its application as a key intermediate in the synthesis of repaglinide , an oral antidiabetic drug used for the treatment of type 2 diabetes.[1][2] Repaglinide belongs to the meglitinide class of blood glucose-lowering drugs.

The structure of repaglinide features a substituted benzoic acid moiety connected to a chiral amine side chain. The synthesis of the benzoic acid portion of repaglinide can be envisioned to start from a precursor like this compound.

Retrosynthetic Analysis of Repaglinide

A retrosynthetic analysis of repaglinide highlights the importance of a functionalized benzoic acid derivative. The key disconnection is the amide bond, which reveals the need for a substituted benzoic acid and a chiral amine.

Caption: Retrosynthetic analysis of Repaglinide.

Proposed Synthetic Workflow from an this compound Isomer

While the original synthesis of repaglinide started from 2-hydroxy-4-methylbenzoic acid, a plausible synthetic route can be designed utilizing a brominated precursor. The synthesis of a key intermediate, 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid, is a critical step. An isomer of our title compound, ethyl 4-(bromomethyl)-2-ethoxybenzoate, serves as a direct precursor.

Experimental Protocol: Synthesis of Ethyl 2-ethoxy-4-(cyanomethyl)benzoate

-

Starting Material: Ethyl 4-(bromomethyl)-2-ethoxybenzoate.

-

Reagent: Sodium cyanide (NaCN).

-

Solvent: A suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Procedure: The ethyl 4-(bromomethyl)-2-ethoxybenzoate is dissolved in DMF, and sodium cyanide is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Workup: The reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel.

This cyano intermediate can then be hydrolyzed to the desired carboxylic acid, which is a key building block for the final amide coupling with the chiral amine to yield repaglinide. The use of a brominated starting material showcases the strategic importance of this functionality in introducing the necessary carbon framework.

Potential in the Discovery of SGLT2 Inhibitors

The sodium-glucose cotransporter 2 (SGLT2) inhibitors are a newer class of antidiabetic drugs that have shown significant efficacy in managing type 2 diabetes. Several marketed SGLT2 inhibitors, such as dapagliflozin and canagliflozin, feature a C-aryl glucoside core. The synthesis of these complex molecules often relies on the use of functionalized aryl halides as key building blocks.

For instance, the synthesis of dapagliflozin intermediates involves the use of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. While not a direct application of this compound, it underscores the importance of the bromo-substituted phenyl ether motif in this therapeutic area. The bromine atom serves as a handle for coupling with the glucose moiety, a crucial step in the synthesis of these C-glucosides.

Given the structural similarities, it is conceivable that this compound could serve as a versatile starting material for the synthesis of novel SGLT2 inhibitors with modified substitution patterns on the aromatic ring, allowing for the exploration of structure-activity relationships (SAR) and the development of next-generation therapeutics.

Conclusion: A Building Block with Significant Potential

This compound represents a strategically important and versatile building block for medicinal chemistry. Its trifunctional nature allows for a wide range of synthetic transformations, providing access to a diverse array of complex molecular architectures. The well-established utility of its isomers and related compounds in the synthesis of marketed drugs like repaglinide, and its potential as a precursor for novel SGLT2 inhibitors, highlights its significant value in drug discovery and development. As the quest for new and improved therapeutics continues, the strategic application of such well-designed synthetic intermediates will undoubtedly play a pivotal role in advancing the field of medicinal chemistry.

References

-

Grell, W., et al. (1998). Repaglinide and Related Hypoglycemic Benzoic Acid Derivatives. Journal of Medicinal Chemistry, 41(26), 5219-5246. [Link]

-

Repaglinide and Related Hypoglycemic Benzoic Acid Derivatives. PubMed. [Link]

Sources

An In-depth Technical Guide: Ethyl 4-bromo-3-ethoxybenzoate as a Strategic Building Block for Bioactive Molecules

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel bioactive compounds. Ethyl 4-bromo-3-ethoxybenzoate has emerged as a highly versatile scaffold, offering a unique combination of reactive sites that can be selectively manipulated to construct complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, core reactivity, and application in the synthesis of biologically relevant molecules. We will delve into key synthetic transformations, including palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven experimental protocols. Through a synthesis of mechanistic understanding and practical application, this document serves as a technical resource for scientists leveraging this powerful building block in their research endeavors.

Core Characteristics of this compound

Molecular Structure and Physicochemical Properties

This compound is a trifunctionalized benzene ring, a substitution pattern that provides significant synthetic flexibility. The molecule's utility is derived from the distinct reactivity of its three key functional groups: an ethyl ester, an ethoxy ether, and an aryl bromide.

The core structure is presented below: IUPAC Name: this compound CAS Number: 948349-66-4[1][2][3] Molecular Formula: C₁₂H₁₅BrO₃[2][3] Molecular Weight: 287.15 g/mol [2][3]

A summary of its key properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅BrO₃ | [2][3] |

| Molecular Weight | 287.15 g/mol | [2][3] |

| CAS Number | 948349-66-4 | [1][2][3] |

| Appearance | Slightly yellow oil | [4] |

| Purity | Typically ≥99% | [3] |

Spectroscopic characterization is essential for confirming the identity and purity of the building block. While a specific spectrum for this compound is not publicly available, the expected signals can be predicted based on analogous structures like Ethyl 4-bromobenzoate and Ethyl 4-ethoxybenzoate.[5][6][7]

-

¹H NMR: Protons on the aromatic ring would appear as distinct multiplets in the aromatic region (δ 7.0-8.0 ppm). The ethyl ester and ethoxy groups would give rise to characteristic quartet and triplet signals in the aliphatic region (δ 1.0-4.5 ppm).

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the ester (δ ~165 ppm), the aromatic carbons (δ 110-160 ppm), and the aliphatic carbons of the ethyl and ethoxy groups.[8]

-

IR Spectroscopy: Key stretches would include the C=O of the ester (~1720 cm⁻¹), C-O ether and ester stretches (~1250 cm⁻¹), and aromatic C-H and C=C bands.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), with the molecular ion peak [M]⁺ at m/z 286 and [M+2]⁺ at m/z 288.

Strategic Importance and Core Reactivity

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups. The aryl bromide is a prime handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal catalysis. The ethyl ester provides a site for conversion to other functionalities like carboxylic acids or amides. The ethoxy group serves as a steric and electronic directing group, influencing the reactivity of the ring and providing a potential point for interaction with biological targets.

The diagram below illustrates the key reactive sites of the molecule.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Insight: In the synthesis of kinase inhibitors, forming a biaryl core is often a key step to position functional groups for optimal interaction with the enzyme's active site. [9]Using this compound allows for the introduction of a substituted phenyl ring at the 4-position, while the ethoxy and ester groups can be used for further modifications or to enhance solubility and cell permeability.

2.1.2. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The formation of aryl amines is another critical transformation in drug synthesis. The Buchwald-Hartwig amination provides a general and efficient method for coupling amines with aryl halides. [10][11]This reaction has largely replaced harsher classical methods due to its superior scope and functional group tolerance. [10] Causality Behind the Choice: This method is selected for its ability to form C-N bonds with a wide variety of amines (primary, secondary, and even ammonia equivalents) under relatively mild conditions. The choice of phosphine ligand is crucial for catalytic efficiency and can be tuned for specific substrates. [12]

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Application Insight: Many bioactive molecules, including GPCR modulators and kinase inhibitors, feature an aniline or related aryl-amine motif. [13][14][15]this compound can be coupled with various amines to generate a library of compounds for structure-activity relationship (SAR) studies. The ester can then be hydrolyzed to the corresponding acid, a common pharmacophore that can form salt bridges with basic residues in a protein target.

Other Key Transformations

Beyond cross-coupling, the ester and ether functionalities offer additional avenues for diversification.

-

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH or NaOH in a THF/water mixture). This unmasks a key functional group for amide coupling or for its role as a pharmacophore.

-

Amide Formation: Following hydrolysis, the resulting carboxylic acid can be coupled with amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form amides, a stable and ubiquitous linkage in pharmaceuticals.

Case Study: Synthesis of a Kinase Inhibitor Scaffold

To illustrate the practical application of this compound, we will outline a synthetic workflow for a hypothetical kinase inhibitor scaffold. Kinase inhibitors are a major class of anticancer drugs, and their synthesis often relies on the modular assembly of aromatic fragments. [16][17] The overall strategy involves a Suzuki coupling to form the biaryl core, followed by a Buchwald-Hartwig amination to install a key side chain.

Caption: Synthetic workflow for a kinase inhibitor using the building block.

This modular approach allows for the rapid generation of analogues by varying the boronic acid in Step 1 and the amine in Step 3, facilitating efficient exploration of the chemical space around the core scaffold.

Self-Validating Experimental Protocols

The following protocols are designed to be robust and self-validating, including checkpoints for reaction monitoring and purification.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Pd(PPh₃)₄ (0.03-0.05 equiv) or Pd₂(dba)₃ with a suitable phosphine ligand

-

Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

-

Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. [18]A typical mobile phase is ethyl acetate/hexanes. The disappearance of the starting aryl bromide (visualized under UV light) indicates reaction completion, typically within 2-16 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. [18]7. Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. [18][19]8. Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines the coupling of this compound with a generic primary or secondary amine.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1-1.3 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv)

-

Phosphine Ligand (e.g., XPhos, RuPhos, BINAP, 0.02-0.05 equiv)

-

Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)

-

Solvent: Anhydrous Toluene or Dioxane

Procedure:

-

Inert Atmosphere: In a glovebox or under a stream of inert gas, charge an oven-dried reaction tube with the palladium precatalyst, ligand, and base. [20]2. Reagent Addition: Add the this compound and the amine.

-

Solvent Addition: Add the anhydrous solvent.

-

Reaction: Seal the tube and heat to 80-110 °C with stirring.

-

Monitoring (Self-Validation): Monitor the reaction for the consumption of the starting material by TLC or GC-MS. [20]The reaction is typically complete in 4-24 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and pass through a short plug of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Confirm the structure of the product by appropriate spectroscopic methods.

Conclusion

This compound stands out as a building block of significant strategic value in modern organic synthesis and medicinal chemistry. Its trifunctional nature allows for a modular and convergent approach to the synthesis of complex bioactive molecules. The ability to perform selective, high-yielding transformations at each of its reactive sites—most notably palladium-catalyzed cross-coupling at the aryl bromide position—provides chemists with a reliable platform for generating molecular diversity. The protocols and mechanistic insights provided in this guide aim to empower researchers to effectively harness the synthetic potential of this versatile intermediate in the pursuit of novel therapeutics.

References

- Organic Syntheses. C(sp 2 )-S Cross-Coupling Reactions with Adaptive Dynamic Homogeneous Catalysis: Synthesis of.

- Various Authors. Design and Synthesis of Novel Epidermal Growth Factor Receptor Kinase Inhibitors.

- ChemicalBook. Ethyl 4-bromobenzoate(5798-75-4) 1H NMR spectrum.

- ChemicalBook. 4-bromo-3-ethoxymethyl-benzoic acid ethyl ester synthesis.

- ChemicalBook. 4-bromo-3-ethoxymethyl-benzoic acid ethyl ester | 948349-66-4.

- The Royal Society of Chemistry. Supporting Information for manuscript b504229h.

- Organic Syntheses. C(sp2)–S Cross-Coupling Reactions with Adaptive Dynamic Homogeneous Catalysis: Synthesis of Ethyl 4-((3-Ethoxy-3.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 90232, Ethyl 4-ethoxybenzoate. PubChem.

- PharmaCompass. 4-bromo-3-ethoxymethyl-benzoic acid ethyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- Hartwig, J. F., et al. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.

- The Royal Society of Chemistry. Supporting information.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 12134897, Ethyl 4-bromo-3-hydroxybenzoate. PubChem.

- LookChem. 4-bromo-3-ethoxymethyl-benzoic acid ethyl ester.

- PharmaCompass. 4-Bromo-3-Ethoxymethylbenzoic Acid Ethyl Ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- Kim, D., et al. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. PubMed.

- Wang, H., et al. Design, Synthesis, and Cellular Characterization of a New Class of IPMK Kinase Inhibitors.

- A textbook example of the Suzuki reaction.

- Wikipedia. Buchwald–Hartwig amination.

- Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898).

- National Center for Biotechnology Information. PubChem Compound Summary for CID 23062539, Ethyl 3-bromo-4-methoxybenzoate. PubChem.

- Tokyo Chemical Industry (India) Pvt. Ltd. Ethyl 4-Bromo-3-methylbenzoate | 160313-69-9.

- Zhang, Y., et al. Design, synthesis, and biological evaluations of novel 3-amino-4-ethynyl indazole derivatives as Bcr-Abl kinase inhibitors with potent cellular antileukemic activity. PubMed. 2020.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

- Wang, W., et al. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules. 2018.

- Wang, Y., et al. Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer. International Journal of Molecular Sciences. 2023.

- Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023.

- Impurity Busters. Preparation of sec and tert amines by Buchwald-Hartwig Amination.

- Organic Chemistry Portal. Suzuki Coupling.

- Biswas, S., et al. Selected natural products (first row) and synthetic bioactive molecules... ResearchGate.

- Organic Syntheses Procedure. Visible-Light-Promoted CS Cross-Coupling Reaction for Synthesis of Aromatic Thioethers.

- Myers, A. The Suzuki Reaction. Chem 115.

- Various Authors. Functional Group Transformations in Organic Chemistry: Reactivity and Selectivity. ResearchGate. 2025.

- Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.

- BenchChem. Application Notes and Protocols for the Suzuki Coupling Reaction of Ethyl 2-Bromo-4-methoxybenzoate.